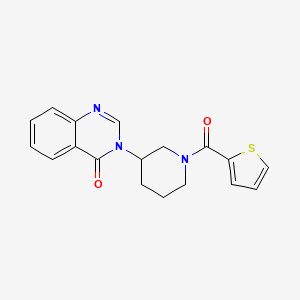

3-(1-(thiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

3-(1-(Thiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic quinazolinone derivative characterized by a piperidine ring substituted at the 3-position with a thiophene-2-carbonyl group. The quinazolinone core is a privileged scaffold in medicinal chemistry, known for diverse biological activities, including antimicrobial, anticancer, and antihypertensive effects . The thiophene moiety introduces sulfur-containing heteroaromaticity, which may enhance lipophilicity and metabolic stability compared to oxygen-containing analogs like furan .

Properties

IUPAC Name |

3-[1-(thiophene-2-carbonyl)piperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-17-14-6-1-2-7-15(14)19-12-21(17)13-5-3-9-20(11-13)18(23)16-8-4-10-24-16/h1-2,4,6-8,10,12-13H,3,5,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARPBGDYTCRCDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CS2)N3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-(thiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. The compound features a quinazolinone core, which is known for various pharmacological properties, including anticancer and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting key research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O2S, with a molecular weight of 339.41 g/mol. The structure includes a thiophene moiety, which is often associated with enhanced biological activity due to its electron-rich nature.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound demonstrate potent inhibitory effects on cancer cell lines.

Case Study:

In a study evaluating the antiproliferative effects of quinazoline derivatives against breast cancer cell lines (MDA-MB-436), the compound exhibited an IC50 value significantly lower than that of standard treatments like Olaparib, indicating strong cytotoxic potential against cancer cells .

2. PARP-1 Inhibition

The compound has been investigated for its ability to inhibit PARP-1, an enzyme involved in DNA repair mechanisms. This inhibition is crucial for enhancing the efficacy of certain anticancer therapies.

Findings:

In assays measuring PARP-1 inhibition, the compound demonstrated an IC50 in the nanomolar range, suggesting its potential as a therapeutic agent in combination therapies for cancer treatment .

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound's ability to interact with DNA repair pathways and induce apoptosis in cancer cells plays a significant role in its anticancer activity.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The piperidine ring substitution pattern significantly influences biological activity. Key analogs include:

Key Observations :

Modifications to the Quinazolinone Core

Quinazolinone derivatives with substitutions at the 2- and 3-positions exhibit varied activities:

Key Observations :

- Chlorine substituents (e.g., in compounds 23 and 9h) enhance activity through hydrophobic interactions and electron-withdrawing effects .

- Aliphatic thioethers () exhibit superior carbonic anhydrase inhibition compared to benzylthio analogs (KI: 66.5–173.4 nM), highlighting the importance of substituent flexibility .

Structure-Activity Relationship (SAR) Trends

- Substituent Position : Piperidine substitution at the 3-position (vs. 4-position in ) may alter spatial orientation, affecting target engagement .

- Hybrid Structures: Combining quinazolinone with triazole () or sulfonamide () moieties broadens activity spectra, suggesting that the thiophene-carbonyl group could similarly diversify applications .

Q & A

Q. Q: What conventional methods are used to synthesize 3-(1-(thiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, and what are their limitations?

A: The synthesis typically involves multi-step reactions, including alkylation of quinazolinone precursors or coupling of heterocyclic moieties. For example, alkylation of 4(3H)-quinazolinone with halogenated intermediates (e.g., 3-halo-1-phenylpropan-1-one) is a common approach . However, limitations include dependency on metal catalysts (e.g., copper), long reaction times, and the need for intermediate purification . Phase transfer catalysts (PTCs) have been employed to enhance reaction rates and yields in similar quinazolinone syntheses, but scalability remains challenging .

Advanced Synthesis

Q. Q: How can reaction conditions be optimized to reduce metal catalyst dependency and improve synthetic efficiency?

A: Microwave-assisted synthesis and solvent-free conditions are promising strategies. For instance, microwave irradiation reduces reaction times from hours to minutes while maintaining yields in related quinazolinone derivatives . Additionally, substituting metal catalysts with organocatalytic systems (e.g., DMPA as a one-carbon source) can minimize metal residues . PTCs, such as tetrabutylammonium bromide, have also improved yields in piperidine-carbonyl coupling steps .

Structural Characterization

Q. Q: Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

A: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying piperidine and quinazolinone ring systems, while high-resolution mass spectrometry (HRMS) confirms molecular weight . Infrared (IR) spectroscopy identifies carbonyl (C=O) and thiophene functional groups . X-ray crystallography, though less common, resolves stereochemical ambiguities in piperidine substituents .

Biological Activity

Q. Q: What in vitro assays are recommended to evaluate its anticancer potential?

A: Standard assays include:

- MTT assay for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .

- Apoptosis detection via flow cytometry (Annexin V/PI staining) .

- Cell migration inhibition using scratch/wound-healing assays .

Quinazolinone derivatives with thiophene or isoxazole moieties show IC₅₀ values in the micromolar range, indicating moderate-to-strong activity .

Data Contradictions

Q. Q: How to address conflicting reports on biological activity across studies?

A: Discrepancies often arise from structural variations (e.g., substituents on the quinazolinone core) or assay conditions. For example:

- Thiophene derivatives may exhibit stronger anticancer activity than furan analogs due to enhanced lipophilicity .

- Inconsistent IC₅₀ values can result from differences in cell line sensitivity or incubation times .

Standardized protocols (e.g., fixed drug exposure times) and comparative SAR studies are critical for resolving contradictions .

Pharmacokinetics

Q. Q: How can researchers assess bioavailability and solubility for preclinical studies?

A: Key methods include:

- LogP measurements to evaluate lipophilicity (octanol-water partitioning) .

- Thermodynamic solubility assays in biorelevant media (e.g., FaSSIF/FeSSIF) .

- Permeability tests using Caco-2 cell monolayers .

Quinazolinones with piperidine-thiophene hybrids often exhibit balanced solubility and permeability due to moderate LogP values (~2.5–3.5) .

Target Identification

Q. Q: What computational approaches predict biological targets and binding modes?

A: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with targets like kinases or GPCRs . For example, the thiophene-carbonyl group may hydrogen-bond with kinase active sites, as seen in EGFR inhibitors . Pharmacophore modeling further prioritizes targets based on structural motifs .

SAR Studies

Q. Q: How to design structure-activity relationship (SAR) studies for optimizing activity?

A: Key strategies include:

- Varying substituents on the quinazolinone core (e.g., replacing thiophene with isoxazole) to modulate potency .

- Introducing electron-withdrawing groups (e.g., -NO₂, -F) to enhance target affinity .

- Assessing metabolic stability via hepatic microsome assays to guide lead optimization .

For example, 3-(pyridinyl)isoxazole derivatives showed improved antioxidant activity compared to thiophene analogs in DPPH assays, highlighting substituent impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.